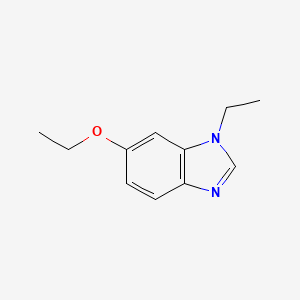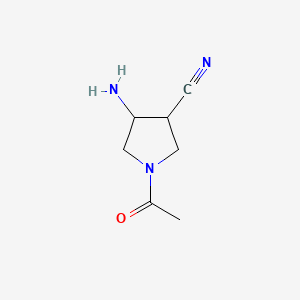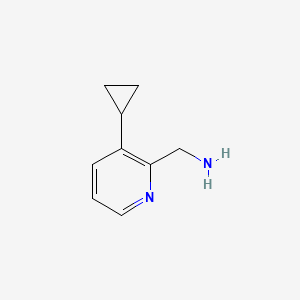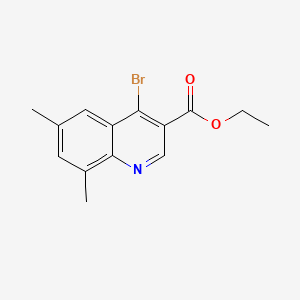
ISO-PROPYLAMINE-D9 DCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISO-PROPYLAMINE-D9 DCL, also known as 1,2-dimethylpropyl-1-amine-D9, is a synthetic compound commonly used in laboratory experiments and research. It is a colorless, flammable liquid with a strong, pungent odor. This compound has been used for a variety of purposes, including as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions.
Scientific Research Applications
ISO-PROPYLAMINE-D9 DCL has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, this compound has been used in the synthesis of polymers and resins, and in the production of rubber and plastics.
Mechanism of Action
The mechanism of action of ISO-PROPYLAMINE-D9 DCL is not well understood. However, it is thought to act as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions. It is also believed to be involved in the formation of polymers and resins, and in the production of rubber and plastics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be toxic and can cause skin and eye irritation in humans. Additionally, it can cause liver and kidney damage if ingested in large amounts.
Advantages and Limitations for Lab Experiments
The advantages of using ISO-PROPYLAMINE-D9 DCL in laboratory experiments are that it is a relatively inexpensive reagent, it is easy to use, and it is readily available. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is toxic and can cause skin and eye irritation in humans.
Future Directions
There are a number of potential future directions for ISO-PROPYLAMINE-D9 DCL. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research into its potential use as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions could be undertaken. Finally, further research into its potential use in the synthesis of polymers and resins, and in the production of rubber and plastics could be conducted.
Synthesis Methods
ISO-PROPYLAMINE-D9 DCL can be synthesized using a variety of methods. The most common method involves the reaction of an alkyl halide with ammonia in the presence of an acid catalyst. This reaction produces a primary amine, which can then be reacted with a secondary alkyl halide to form the desired secondary amine. Alternatively, this compound can be synthesized from a tertiary amine by reacting it with an alkyl halide in the presence of an acid catalyst.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of ISO-PROPYLAMINE-D9 DCL involves the reaction of starting materials through a series of steps to obtain the desired product.", "Starting Materials": [ "Deuterium oxide (D2O)", "Isopropylamine", "Deuterium chloride (DCl)" ], "Reaction": [ "Step 1: Dissolve Isopropylamine in D2O and cool the solution to 0-5°C.", "Step 2: Add DCl to the solution dropwise while stirring at 0-5°C.", "Step 3: Continue stirring the mixture at 0-5°C for 2-3 hours.", "Step 4: Allow the mixture to reach room temperature and stir for an additional 12-24 hours.", "Step 5: Extract the product with a suitable solvent and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by distillation or chromatography to obtain ISO-PROPYLAMINE-D9 DCL." ] } | |
CAS RN |
1219798-50-1 |
Molecular Formula |
C3H10ClN |
Molecular Weight |
105.631 |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
InChI Key |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
SMILES |
CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




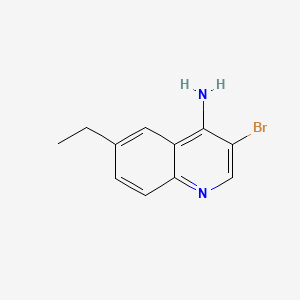
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)
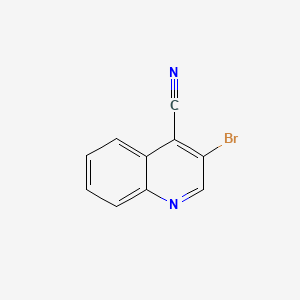
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
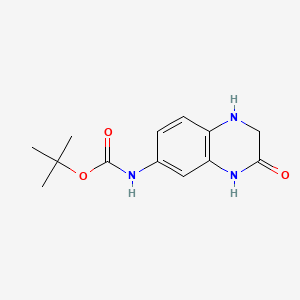
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
